molecular formula C12H19NO4S B8358293 N-(3-Acetylthio-2-methylpropanoyl)-N-cyclobutylglycine

N-(3-Acetylthio-2-methylpropanoyl)-N-cyclobutylglycine

Cat. No.: B8358293
M. Wt: 273.35 g/mol
InChI Key: PBODOLPKDOKHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Acetylthio-2-methylpropanoyl)-N-cyclobutylglycine is a useful research compound. Its molecular formula is C12H19NO4S and its molecular weight is 273.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

2-[(3-acetylsulfanyl-2-methylpropanoyl)-cyclobutylamino]acetic acid

InChI

InChI=1S/C12H19NO4S/c1-8(7-18-9(2)14)12(17)13(6-11(15)16)10-4-3-5-10/h8,10H,3-7H2,1-2H3,(H,15,16)

InChI Key

PBODOLPKDOKHOV-UHFFFAOYSA-N

Canonical SMILES

CC(CSC(=O)C)C(=O)N(CC(=O)O)C1CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, argon flushed solution of N-(3-acetylthio-2-methyl-propanoyl)-N-cyclobutylglycine t-butyl ester (28.4 g, 0.086 mol) in methylene chloride was added trimethylsilyl iodide (18.0 g, 0.09 mol). After stirring at room temperature for 40 minutes the reaction was quenched by the addition of 50 ml of water. To this mixture, after stirring for 1 hour, was added 150 ml of 4% aqueous HCl, and the mixture was extracted with methylene chloride. The organic extracts were combined, dried over MgSO4, and evaporated to yield 21.9 g (90%) of the desired product as a light brown oil. This compound was characterized as its DCHA salt, prepared by adding DCHA to an ethereal solution of the compound until bringing the solution to pH 9. The salt was collected and recrystallized in acetonitrile to yield a white crystalline solid, m.p. 162.5°-164.5° C.
Name
N-(3-acetylthio-2-methyl-propanoyl)-N-cyclobutylglycine t-butyl ester
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

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